8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one chemical properties
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one chemical properties
As a Senior Application Scientist, this guide provides an in-depth technical overview of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one, a heterocyclic compound of significant interest in medicinal chemistry. This document will delve into its chemical properties, synthesis, and potential therapeutic applications, drawing upon data from structurally related analogs to provide a comprehensive understanding for researchers, scientists, and drug development professionals.
Introduction
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one belongs to the class of spiro-heterocyclic compounds, which are characterized by a central spiro atom connecting two rings. This structural motif is a privileged scaffold in drug discovery, often imparting unique three-dimensional conformations that can lead to enhanced biological activity and selectivity. The presence of a thiazolidinone ring fused with a piperidine moiety, further substituted with a benzyl group, suggests potential interactions with various biological targets. While specific data on this exact molecule is limited, analysis of its structural components and related compounds provides a strong foundation for understanding its chemical behavior and pharmacological potential.
Physicochemical and Structural Properties
The chemical structure of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one combines a thiazolidinone ring, a piperidine ring, and a benzyl group. This combination of functionalities dictates its physicochemical properties.
| Property | Predicted/Inferred Value | Source/Basis |
| Molecular Formula | C₁₅H₂₀N₂OS | Inferred from structure |
| Molecular Weight | 276.40 g/mol | Calculated |
| Appearance | Likely a crystalline solid | Based on related compounds[1] |
| Melting Point | Not available; related compounds melt in the range of 130-214 °C | [1][2] |
| Solubility | Expected to be soluble in organic solvents like ethanol, chloroform, and DMF | Based on synthesis protocols of analogs[1][2] |
| Structural Conformation | The cyclohexane ring likely adopts a chair conformation, while the thiazolidine ring may have a twist or envelope conformation.[1][3] | X-ray crystallography of similar spiro-thiazolidinones[1][3] |
The spirocyclic nature of the core structure imparts a rigid, three-dimensional geometry. The stereochemistry at the spiro center is a critical determinant of biological activity. The relative orientation of the sulfur and nitrogen atoms in the thiazolidinone ring (axial vs. equatorial) can significantly influence receptor binding.[1][3]
Synthesis and Characterization
The synthesis of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one can be approached through multi-component reactions, a common strategy for generating molecular diversity in drug discovery. A plausible synthetic route, based on the synthesis of analogous spiro-thiazolidinones, is outlined below.[1]
Proposed Synthetic Workflow
Caption: Proposed one-pot synthesis of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one.
Detailed Experimental Protocol
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Reaction Setup: To a solution of 1-benzyl-4-piperidone (1 equivalent) in a suitable solvent such as toluene, add a primary amine source like ammonium acetate (1.2 equivalents) and thioglycolic acid (1.1 equivalents).
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Condensation and Cyclization: The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water formed during the reaction, driving the equilibrium towards product formation.
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Work-up and Purification: After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
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Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Spectroscopic Characterization
Based on the analysis of related compounds, the following spectroscopic signatures would be expected for 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one:
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¹H NMR: Resonances for the aromatic protons of the benzyl group would appear in the range of δ 7.2-7.4 ppm. The methylene protons of the benzyl group would likely be a singlet around δ 3.5 ppm. The protons of the piperidine and thiazolidinone rings would exhibit complex multiplets in the aliphatic region.
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¹³C NMR: The carbonyl carbon of the thiazolidinone ring would be observed downfield, typically around δ 170-175 ppm. The spiro carbon would appear around δ 60-70 ppm. Aromatic carbons of the benzyl group would be in the δ 125-140 ppm range, while the aliphatic carbons of the piperidine and thiazolidinone rings would be found upfield.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
Potential Biological and Pharmacological Significance
Derivatives of 1-thia-4,8-diazaspiro[4.5]decan-3-one have shown promising biological activities, suggesting that the title compound could also be a valuable lead structure in drug discovery.
Anti-ulcer Activity
A series of compounds based on the 1-thia-4,8-diazaspiro[4.5]decan-3-one scaffold have been synthesized and evaluated for their anti-ulcer activity.[4] Several 8-benzyl substituted derivatives, such as 4,8-dibenzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one, demonstrated anti-ulcer effects comparable to the proton pump inhibitor omeprazole.[4] This suggests that the 8-benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one core could be a promising starting point for the development of new anti-ulcer agents.
Other Potential Activities
Spiro-thiazolidinone derivatives are known to possess a wide range of pharmacological properties, including antibacterial, antifungal, and anti-mycobacterial activities.[1] Furthermore, related diazaspiro[4.5]decan-2-one structures have been investigated as antihypertensive agents, acting as alpha-adrenergic blockers.[5] The structural features of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one make it a candidate for screening against these and other biological targets.
Structure-Activity Relationship (SAR) Logic
Caption: Key structural features influencing the biological activity of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one derivatives.
Conclusion
8-Benzyl-1-thia-4,8-diazaspiro[4..5]decan-3-one represents a compelling scaffold for the development of novel therapeutic agents. While direct experimental data for this specific molecule is not extensively available, the chemical properties and biological activities of structurally related compounds provide a strong rationale for its further investigation. The synthetic accessibility and the potential for diverse functionalization at the N4-position make it an attractive target for medicinal chemistry campaigns aimed at discovering new drugs with improved efficacy and safety profiles. Future research should focus on the definitive synthesis, full spectroscopic characterization, and comprehensive biological evaluation of this promising compound.
References
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M.D.P.I. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]
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Fun, H. K., Chia, T. S., Shanmugavelan, P., & Ponnuswamy, A. (2012). 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1438. [Link]
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Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Al-Obaid, A. M., & El-Azab, A. S. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2793. [Link]
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Fun, H. K., Chia, T. S., Shanmugavelan, P., & Ponnuswamy, A. (2012). 4-Benzyl-8-phenyl-1-thia-4-aza-spiro-[4.5]decan-3-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1438. [Link]
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Youssif, B. G., Abdel-Zaher, A. O., & El-Gamal, K. M. (2015). Design, Synthesis, and Anti-Ulcer Activity of New 1-Thia-4,8-Diazaspiro[6][7]Decan-3-One Derivatives. Archiv der Pharmazie, 348(8), 571–582. [Link]
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